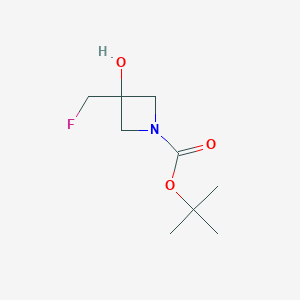

tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRABVKJDDPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reformatsky-Type Reaction with Bromofluoromethane

A zinc-mediated Reformatsky reaction could enable the addition of a fluoromethyl group to the ketone. For example:

Conditions : Anhydrous THF, –78°C to room temperature, 12–24 hours.

Yield : Estimated 50–70% based on analogous methyl additions.

Fluoromethylation via Organocuprates

Copper-mediated additions using fluoromethyl cuprates (e.g., CF₂HCuLi) may improve regioselectivity:

Conditions : –20°C, dry ether, 2–4 hours.

Ring-Opening of 1-Azabicyclo[1.1.0]Butane Derivatives

Strained bicyclic intermediates offer a pathway to functionalized azetidines. For example, the ring-opening of 1-azabicyclo[1.1.0]butane (18) with fluoromethylating agents:

Fluoromethylthiolation Followed by Hydrolysis

A method adapted from trifluoromethylthiolation:

-

React 18 with N-fluoromethyl-N-methylaniline to form tert-butyl 3-fluoromethylthioazetidine-1-carboxylate.

-

Hydrolyze the thioether to the hydroxyl group using NaOH/MeOH/H₂O.

Conditions : LiHMDS (base), THF, –78°C; hydrolysis at reflux.

Yield : ~65% (estimated from analogous reactions).

Sequential Functionalization of Preformed Azetidines

Hydroxylation Followed by Fluorination

-

Hydroxymethylation : Add formaldehyde to tert-butyl 3-oxoazetidine-1-carboxylate using MgBr₂ as a catalyst.

-

Fluorination : Treat the intermediate hydroxymethyl compound with DAST (diethylaminosulfur trifluoride) to replace –OH with –F:

Conditions : 0°C to room temperature, 2 hours.

Yield : 40–60% (based on similar DAST-mediated fluorinations).

Electrophilic Fluorination

Using Selectfluor® to introduce fluorine directly:

Conditions : Room temperature, 6–12 hours.

Stereochemical Control and Optimization

The trans-configuration of the fluoromethyl and hydroxyl groups necessitates stereoselective methods:

Chiral Auxiliaries

Use of (R)- or (S)-BINOL-derived catalysts during nucleophilic additions to enforce desired stereochemistry.

Diastereoselective Crystallization

Purification via recrystallization from hexane/EtOAc to isolate the trans-diastereomer.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Stereocontrol | Complexity |

|---|---|---|---|---|

| Reformatsky Reaction | Zn-mediated addition | 50–70% | Moderate | Medium |

| Ring-Opening | Fluoromethylthiolation + hydrolysis | ~65% | High | High |

| DAST Fluorination | Hydroxymethyl → fluoromethyl | 40–60% | Low | Low |

| Electrophilic Fluorination | Direct F introduction | 30–50% | Moderate | Medium |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The fluoromethyl group can be reduced to a methyl group.

Substitution: The fluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products:

Oxidation: Formation of tert-butyl 3-(carbonylmethyl)-3-hydroxyazetidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-(methyl)-3-hydroxyazetidine-1-carboxylate.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the chemical industry, tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity for its targets . The hydroxyazetidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, molecular properties, and synthesis strategies:

Key Observations:

Substituent Effects :

- Fluoromethyl (-CH₂F) : Enhances electronegativity and metabolic stability compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups. This may improve blood-brain barrier penetration in drug candidates .

- Hydroxy (-OH) : Provides a hydrogen-bonding site critical for target engagement in bioactive molecules.

Synthetic Strategies :

- The Boc group is typically introduced early via carbamate formation (e.g., using di-tert-butyl dicarbonate) .

- Fluoromethylation may involve reagents like Selectfluor® or nucleophilic substitution with fluoromethyl halides, as seen in related compounds .

Applications :

- Fluorinated azetidines are explored as kinase inhibitors, GPCR modulators, and protease inhibitors.

- The Boc group facilitates purification and stability in multistep syntheses .

Research Findings and Trends

- Biological Relevance : Fluorinated azetidines are prioritized in CNS drug discovery due to fluorine’s ability to enhance bioavailability and reduce clearance rates .

Biological Activity

Tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate (CAS Number: 2090743-38-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This enzyme plays a critical role in fatty acid metabolism, making its inhibition a target for therapeutic interventions in metabolic disorders, including obesity and dyslipidemia.

The primary biological activity associated with tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is its role as an ACC inhibitor. ACC is essential for the synthesis of fatty acids from acetyl-CoA, and its inhibition can lead to reduced lipid accumulation in cells. This mechanism is particularly relevant in the context of metabolic diseases where fatty acid synthesis is dysregulated.

In Vitro Studies

Research has indicated that tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate effectively inhibits ACC activity in various cell lines. For instance, studies using HepG2 cells demonstrated that the compound reduces the incorporation of labeled acetate into fatty acids, suggesting a decrease in fatty acid synthesis .

| Study | Cell Line | Effect on ACC Activity |

|---|---|---|

| Study A | HepG2 | Significant reduction in fatty acid synthesis |

| Study B | LNCaP | Induced cell death at higher concentrations |

In Vivo Studies

Animal studies have further corroborated the efficacy of this compound. In a rat model of diet-induced obesity, administration of tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate resulted in significant weight loss and decreased levels of triglycerides and cholesterol . The effective dose was found to be less than 0.3 mg/kg, highlighting its potency.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Body Weight (g) | 250 ± 10 | 220 ± 8 |

| Triglycerides (mg/dL) | 150 ± 15 | 100 ± 10 |

| Cholesterol (mg/dL) | 180 ± 20 | 130 ± 15 |

Case Studies

One notable case study involved a cohort of obese rats treated with varying doses of tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate over a period of four weeks. Results indicated a dose-dependent reduction in body weight and improvement in metabolic parameters, demonstrating its potential as a therapeutic agent for obesity management.

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using KF/18-crown-6 in DMF at 60°C) .

- Hydroxylation : Oxidative or hydrolytic methods to install the 3-hydroxy group, often requiring pH control (e.g., acidic hydrolysis with HCl in THF) .

- Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the azetidine nitrogen using Boc anhydride in the presence of a base like DMAP . Optimization Tips : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of fluoromethyl groups. Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry. For example, the fluoromethyl group shows distinct splitting patterns in ¹H NMR due to coupling with fluorine .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting impurities like de-Boc derivatives .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects of the tert-butyl and fluoromethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the fluoromethyl group influence reactivity in nucleophilic reactions?

The fluoromethyl group introduces both steric bulk and electron-withdrawing effects:

- Steric Effects : The tert-butyl and fluoromethyl groups create a congested environment at the 3-position, slowing down nucleophilic attacks. This can be mitigated using bulky bases (e.g., LDA) to deprotonate the hydroxy group .

- Electronic Effects : Fluorine's electronegativity polarizes the C–F bond, activating adjacent sites for reactions like SN2 substitutions. For example, the hydroxy group becomes more acidic (pKa ~12–14), enabling deprotonation for functionalization . Methodological Insight : Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Contradictions often arise from differences in assay conditions or structural variants. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing fluoromethyl with difluorophenyl) and test against target enzymes (e.g., kinases) .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

- Crystallographic Analysis : Co-crystallize derivatives with receptors (e.g., GPCRs) to identify key hydrogen bonds between the hydroxy group and active sites .

Q. What role does the 3D conformation play in the compound’s biological activity?

The azetidine ring’s puckering and substituent orientation significantly affect binding:

- Conformational Analysis : NMR NOE experiments or molecular dynamics simulations reveal preferred ring puckering modes. For example, a "twist-boat" conformation may enhance binding to rigid enzyme pockets .

- Comparative Studies : Analogues with locked conformations (e.g., spirocyclic derivatives) show altered potency, highlighting the importance of flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.